molecular formula C22H22N2O7 B11010333 Dimethyl 5-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,3-dicarboxylate

Dimethyl 5-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B11010333
M. Wt: 426.4 g/mol
InChI Key: DEODWIHKBPDJJW-UHFFFAOYSA-N
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Description

DIMETHYL 5-({[1-(4-METHOXYPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)ISOPHTHALATE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a tetrahydropyrrolone ring, and an isophthalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-({[1-(4-METHOXYPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)ISOPHTHALATE typically involves multiple steps, including the formation of the tetrahydropyrrolone ring and the subsequent attachment of the methoxyphenyl and isophthalate groups. Common synthetic routes may involve the use of reagents such as boron compounds in Suzuki–Miyaura coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, potentially involving advanced techniques such as continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-({[1-(4-METHOXYPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)ISOPHTHALATE can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized under specific conditions.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield a phenol derivative, while reduction of the carbonyl groups may produce corresponding alcohols.

Scientific Research Applications

DIMETHYL 5-({[1-(4-METHOXYPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)ISOPHTHALATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of DIMETHYL 5-({[1-(4-METHOXYPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)ISOPHTHALATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets DIMETHYL 5-({[1-(4-METHOXYPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)ISOPHTHALATE apart is its specific combination of functional groups, which confer unique chemical properties and potential biological activities. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C22H22N2O7

Molecular Weight

426.4 g/mol

IUPAC Name

dimethyl 5-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C22H22N2O7/c1-29-18-6-4-17(5-7-18)24-12-15(11-19(24)25)20(26)23-16-9-13(21(27)30-2)8-14(10-16)22(28)31-3/h4-10,15H,11-12H2,1-3H3,(H,23,26)

InChI Key

DEODWIHKBPDJJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC

Origin of Product

United States

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